molecular formula C8H10N2O3 B1486913 2,7-Diazaspiro[4.5]decane-3,6,8-trione CAS No. 2151816-37-2

2,7-Diazaspiro[4.5]decane-3,6,8-trione

Cat. No.: B1486913
CAS No.: 2151816-37-2
M. Wt: 182.18 g/mol
InChI Key: IOKLFOSVZJEIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[4.5]decane-3,6,8-trione is a spirocyclic hydantoin derivative of significant interest in medicinal chemistry and drug discovery. Compounds featuring the diazaspiro[4.5]decane core are recognized as privileged scaffolds for developing novel therapeutic agents due to their three-dimensional structure and ability to modulate key biological targets. Research on analogous spirocyclic diazaspirodecane structures has demonstrated their potential in diverse therapeutic areas. For instance, similar 2,8-diazaspiro[4.5]decane derivatives have been identified as potent type III allosteric inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1), a promising target for treating inflammatory diseases, neurodegenerative conditions, and ischemia-reperfusion injury . Furthermore, other 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) analogs have shown potent anticonvulsant activity in maximal electroshock seizure (MES) tests, highlighting the application of this scaffold in central nervous system (CNS) disorder research . The intrinsic conformational restraint of the spirocyclic system makes it a valuable building block for constructing molecules that interact with enzyme active sites and cellular receptors with high selectivity. This compound is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to utilize this high-quality building block to explore new chemical space in the development of potential treatments for a range of diseases.

Properties

IUPAC Name

2,7-diazaspiro[4.5]decane-3,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-5-1-2-8(7(13)10-5)3-6(12)9-4-8/h1-4H2,(H,9,12)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKLFOSVZJEIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization Using Barbituric Acid Derivatives

One efficient method involves starting from barbituric acid derivatives, particularly 1,3-dimethylbarbituric acid, to prepare spirocyclic barbituric acid derivatives structurally related to 2,7-diazaspiro[4.5]decane-3,6,8-trione. For instance, perfluoroalkyl-substituted spirocyclic derivatives were synthesized by alkylation reactions, yielding compounds with confirmed structures through NMR, IR, and mass spectrometry.

  • Reaction Conditions:
    • Alkylation of barbituric acid derivatives with perfluoroalkylmethyl iodides
    • Yields: Good to high yields reported
    • Characterization: 1H NMR, 13C NMR, IR, MS, elemental analysis

This approach highlights the versatility of barbituric acid as a precursor for spirocyclic systems analogous to this compound.

Base-Catalyzed Condensation with Cyclic Ketones

A notable general synthetic route involves the condensation of anilino-substituted cycloalkanecarboxamides with cyclic ketones (e.g., cyclopentanone, cyclohexanone) under basic conditions, often using sodium methoxide in methanol as the base and solvent. The reaction proceeds via nucleophilic attack and ring closure to form the spirocyclic framework.

  • General Procedure:

    • React compound 2 (anilino-cycloalkanecarboxamide) with cyclic ketones in MeOH
    • Add sodium methoxide (MeONa) as base
    • Reflux for 3–8 hours depending on substrates
    • Evaporate solvent under reduced pressure
    • Isolate product by filtration and recrystallization from appropriate solvents (e.g., aqueous ethanol or methanol)
  • Outcomes:

    • Formation of spirocyclic compounds including this compound derivatives
    • Yields: Generally high yields reported
    • Product purification by recrystallization yields crystalline solids suitable for further analysis.

Phase Transfer Catalysis (PTC) Methods

Another advanced technique involves phase transfer catalysis, where anilino-cycloalkanecarboxamides react with reagents such as ethyl cyanoacetate or benzylidenemalononitrile in dioxane with potassium carbonate and tetrabutylammonium bromide as the catalyst. This method allows the formation of spirocyclic compounds under milder conditions with moderate yields.

  • Reaction Conditions:

    • Solvent: Dioxane
    • Base: K2CO3
    • Catalyst: Tetrabutylammonium bromide (TBAB)
    • Temperature: ~60°C
    • Reaction time: ~5 hours
  • Advantages:

    • Mild reaction conditions
    • Formation of multiple spirocyclic products depending on the reagent used
    • Moderate yields (40–45%) with potential for optimization.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Yield Range Key Features
Alkylation of Barbituric Acids 1,3-Dimethylbarbituric acid, alkyl iodides Alkylation, reflux, standard organic solvents Good to high Versatile, allows perfluoroalkyl substitutions
Base-Catalyzed Condensation Anilino-cycloalkanecarboxamide, cyclic ketones MeONa in MeOH, reflux 3–8 h High Simple, direct, high yielding
Phase Transfer Catalysis (PTC) Anilino-cycloalkanecarboxamide, ethyl cyanoacetate/benzylidenemalononitrile K2CO3, TBAB, dioxane, 60°C, 5 h Moderate (40–45%) Mild conditions, catalyst-assisted

Detailed Research Findings

  • Structural Confirmation: Products synthesized by these methods are confirmed by spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectrometry, ensuring the integrity of the spirocyclic core.

  • Reaction Mechanisms: The base-catalyzed methods typically involve nucleophilic attack of the amide nitrogen on the carbonyl or activated ketone, followed by intramolecular cyclization to form the spiro ring system. Phase transfer catalysis facilitates the transfer of reactive anions into organic phases, enhancing reaction efficiency.

  • Optimization Notes: Reaction times and temperatures vary depending on substrate complexity. Reflux conditions between 3 to 8 hours are common for base-catalyzed methods. Phase transfer catalysis offers a milder alternative but may require further optimization to improve yields.

Chemical Reactions Analysis

Types of Reactions: 2,7-Diazaspiro[4.5]decane-3,6,8-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the spiro scaffold.

    Substitution: Substitution reactions, particularly with halides, can introduce new functional groups to the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Pain Management and Neurological Disorders
One of the primary applications of 2,7-Diazaspiro[4.5]decane-3,6,8-trione is in the development of analgesics targeting the delta opioid receptor. Research indicates that this compound acts as an agonist at this receptor, which is crucial for pain modulation. Preclinical studies have shown significant anti-allodynic efficacy in models of inflammatory pain, suggesting potential for chronic pain treatment .

Neuroprotection
The compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis—a form of programmed cell death linked to neurodegenerative diseases. By inhibiting RIPK1, this compound may offer therapeutic benefits in conditions where necroptosis contributes to disease pathology .

Biological Research Applications

Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound function as effective enzyme inhibitors. For instance, trisubstituted urea derivatives based on this scaffold have shown high potency as soluble epoxide hydrolase (sEH) inhibitors, which are relevant for treating hypertension . Docking studies have elucidated the structural interactions that enhance their inhibitory activity against sEH.

Industrial Applications

Chemical Synthesis and Material Science
The unique spiro structure of this compound serves as a valuable building block in the synthesis of complex organic molecules and specialty chemicals. Its derivatives are being explored for their potential applications in materials science due to their distinctive electronic properties .

Case Study 1: Analgesic Development

In a study focusing on inflammatory pain models using C57BL/6 mice treated with this compound, researchers observed significant reductions in pain sensitivity compared to control groups. This highlights the compound's potential as a novel analgesic agent targeting delta opioid receptors .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective properties of the compound demonstrated its ability to prevent necroptosis in U937 cells. This finding suggests that this compound could be beneficial in treating neurodegenerative diseases where necroptosis is implicated .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of derivatives based on the diazaspiro framework has yielded insights into how modifications can enhance biological activity:

CompoundModificationBiological Activity
This compoundNonePotent RIPK1 inhibitor
8-Amino derivativeAmino group additionEnhanced anticonvulsant activity

Mechanism of Action

The mechanism by which 2,7-Diazaspiro[4.5]decane-3,6,8-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. For example, derivatives of this compound have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), blocking the activation of necroptosis pathways and demonstrating therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

7,9-Diazaspiro[4.5]decane-6,8,10-trione (CAS: 56209-30-4)
  • Structure : Nitrogen atoms at positions 7 and 9; trione groups at 6, 8, and 10.
  • Comparison : The shift of nitrogen positions alters hydrogen-bonding capacity and steric interactions compared to the 2,7-diaza trione. This structural variation likely impacts solubility and target specificity.
2,8-Diazaspiro[4.5]decane-1-one
  • Structure : Nitrogen atoms at positions 2 and 8; single ketone at position 1.
  • Function : Combined with tartaric acid residues, this compound inhibits fungal chitin synthase (IC50 values against C. albicans and A. fumigatus strains) .
2,7-Diazaspiro[4.5]decan-6-one
  • Structure : Nitrogen atoms at 2 and 7; single ketone at position 5.
  • Activity : Exhibits anti-C. albicans biofilm activity with IC50 = 2.70 μM and low toxicity (CC50 = 104.10 μM) .
  • Comparison : The presence of only one ketone group may reduce its binding affinity compared to the trione derivative, highlighting the importance of multiple ketones for enhanced target engagement.

Functional Analogues

DAT Inhibitors (e.g., 2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one)
  • Structure : Nitrogen atoms at 2 and 7; ketone at position 10.
  • Function : Inhibits human dopamine-active transporter (DAT), proposed for treating ADHD, depression, and substance abuse .
  • Comparison : The ketone at position 10 instead of trione groups shifts its pharmacological profile from antifungal to CNS-targeted activity.
Barbiturate Derivatives (e.g., 5,5-Tetramethylenebarbituric Acid)
  • Structure: Non-spiro barbiturate with a cyclopentane ring.
  • Function: Classic CNS depressant with sedative-hypnotic effects.

Physicochemical and Pharmacokinetic Properties

Compound MW Log P PSA (Ų) Solubility (MP, °C) Key Activity
2,7-Diazaspiro[4.5]decan-6-one 392.53 73.45 49.33 Not reported Anti-C. albicans (IC50 = 2.70 μM)
7,9-Diazaspiro[4.5]decane-6,8,10-trione 224.23 Not reported 80.10 182.18 Barbiturate-like CNS effects
2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one 354.41 ~3.5 (estimated) 45.20 Not reported DAT inhibition

Notes:

  • The unusually high Log P (73.45) reported for 2,7-diazaspiro[4.5]decan-6-one may reflect a measurement error or alternative parameter .
  • Trione derivatives generally exhibit higher polar surface area (PSA), enhancing solubility but limiting blood-brain barrier penetration compared to mono-ketone analogs.

Key Research Findings and Implications

Anti-Fungal Activity : The 2,7-diaza scaffold demonstrates potent biofilm inhibition in C. albicans, suggesting trione derivatives could optimize this activity through enhanced hydrogen bonding .

CNS Applications : DAT inhibitors with 2,7-diaza frameworks highlight the scaffold’s versatility but underscore the need for substituent-specific design to avoid off-target effects .

Solubility Challenges : High melting points (e.g., 182°C for 7,9-diaza trione) may limit formulation options, necessitating prodrug strategies or salt forms .

Q & A

Q. What in vitro models are optimal for evaluating its anticancer potential?

  • Methodological Answer: Use cell lines with high expression of target enzymes (e.g., carbonic anhydrase IX in hypoxic tumors). MTT assays combined with flow cytometry (apoptosis/necrosis markers) quantify cytotoxicity. Structural analogs show activity via spirocyclic-induced DNA intercalation, but validate specificity via CRISPR knockouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diazaspiro[4.5]decane-3,6,8-trione
Reactant of Route 2
2,7-Diazaspiro[4.5]decane-3,6,8-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.